molecular formula C20H29ClN2O4 B613350 H-Trp(boc)-otbu hcl CAS No. 218938-67-1

H-Trp(boc)-otbu hcl

Cat. No.: B613350
CAS No.: 218938-67-1
M. Wt: 396.91
InChI Key: AVHLJIUNJBOEDW-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Trp(boc)-otbu hcl, also known as Nα-(tert-Butoxycarbonyl)-L-tryptophan tert-butyl ester hydrochloride, is a protected form of the amino acid tryptophan. This compound is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group protects the amino group, while the tert-butyl ester protects the carboxyl group, preventing unwanted side reactions during peptide chain assembly.

Scientific Research Applications

H-Trp(boc)-otbu hcl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the design and synthesis of peptide-based drugs.

    Biological Studies: Utilized in the study of protein structure and function.

    Industrial Applications: Used in the production of peptide-based materials and biopolymers.

Mechanism of Action

Target of Action

H-Trp(boc)-otbu hcl is primarily used in the field of peptide synthesis . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . It plays a significant role in organic synthesis .

Mode of Action

The compound works by protecting the amine functional group during peptide synthesis . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Biochemical Pathways

The primary biochemical pathway involved with this compound is peptide synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or other similar reagents .

Pharmacokinetics

The compound’s stability, reactivity, and solubility can impact its effectiveness in peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure . The Boc group protects the amine functional group during synthesis, allowing for the selective formation of peptide bonds .

Action Environment

The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents . For example, the deprotection of the Boc group can be achieved more rapidly at higher temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Trp(boc)-otbu hcl typically involves the protection of the amino and carboxyl groups of tryptophan. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The carboxyl group is then protected by esterification with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid. The resulting compound is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

H-Trp(boc)-otbu hcl undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and tert-butyl ester groups to yield free tryptophan.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Oxidation and Reduction Reactions: Modifications of the indole ring in tryptophan.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group, while hydrochloric acid or other strong acids can remove the tert-butyl ester group.

    Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to facilitate peptide bond formation.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the indole ring.

Major Products Formed

    Deprotection: Free L-tryptophan.

    Coupling: Peptides containing tryptophan residues.

    Oxidation and Reduction: Modified tryptophan derivatives.

Comparison with Similar Compounds

H-Trp(boc)-otbu hcl is similar to other protected amino acids used in peptide synthesis, such as:

  • Nα-(tert-Butoxycarbonyl)-L-phenylalanine tert-butyl ester hydrochloride
  • Nα-(tert-Butoxycarbonyl)-L-tyrosine tert-butyl ester hydrochloride
  • Nα-(tert-Butoxycarbonyl)-L-lysine tert-butyl ester hydrochloride

Uniqueness

This compound is unique due to the presence of the indole ring in tryptophan, which imparts distinct chemical and biological properties. This compound is particularly valuable in the synthesis of peptides that require the incorporation of tryptophan residues, which play crucial roles in protein structure and function.

Properties

IUPAC Name

tert-butyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4.ClH/c1-19(2,3)25-17(23)15(21)11-13-12-22(18(24)26-20(4,5)6)16-10-8-7-9-14(13)16;/h7-10,12,15H,11,21H2,1-6H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHLJIUNJBOEDW-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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